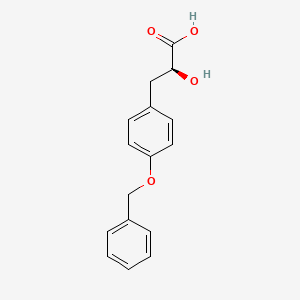
(S)-3-(4-(苄氧基)苯基)-2-羟基丙酸
描述
(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and as a building block for various chemical syntheses. The compound contains a benzyl ether group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety. This structure is significant as it possesses both aromatic and aliphatic characteristics, which can influence its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of related optically active compounds, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, has been described using optical resolution techniques. In one study, the racemic mixture of benzoylamino derivatives was resolved using specific resolving agents to afford optically pure enantiomers in significant yields . Although the synthesis of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid is not directly detailed, the methods used for similar compounds suggest that optical resolution could be a viable approach for its synthesis. The resolution process involves the formation of salts with resolving agents, followed by preferential crystallization to separate the enantiomers.
Molecular Structure Analysis
The molecular structure of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid would be expected to exhibit stereogenic centers, which are responsible for its optical activity. The presence of the benzyl ether and phenyl groups can influence the molecule's three-dimensional conformation, affecting its interactions with other chiral molecules. The study of complexation of related compounds, such as (R)- and (S)-2-phenylpropanoic acids with cyclodextrins, provides insights into how the molecular structure can affect binding affinities in host-guest interactions .
Chemical Reactions Analysis
The chemical reactivity of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid would likely be influenced by the presence of the hydroxy and carboxylic acid functional groups. These groups are typically reactive sites for esterification, amidation, and other acid-catalyzed reactions. The benzyl ether moiety could also undergo reactions such as hydrogenolysis under certain conditions, which could be useful in deprotection strategies during the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid are not provided, we can infer from related compounds that it would exhibit properties typical of aromatic carboxylic acids. These might include moderate solubility in water, higher solubility in organic solvents, and the ability to form salts with bases. The compound's optical properties, such as specific rotation, would be of particular interest due to its chiral nature. The complexation study with cyclodextrins suggests that the compound could form host-guest complexes, which could alter its solubility and stability in aqueous solutions .
科学研究应用
抗氧化和生物学特性
羟基肉桂酸和抗氧化活性羟基肉桂酸,包括像 (S)-3-(4-(苄氧基)苯基)-2-羟基丙酸这样的化合物,以其在植物中的广泛分布而闻名,并表现出显着的抗氧化活性。它们存在于各种食物组中,并通过清除不同类型的自由基并作为断链抗氧化剂和还原剂发挥有效的活性。例如,阿魏酸及其衍生物以及咖啡酸及其衍生物已在体外和体内系统中显示出显着的抗氧化活性。羟基肉桂酸酯的结构特征显着影响其抗氧化效力。然而,虽然有大量证据支持它们的体外抗氧化活性,但体内信息存在空白,特别是对于某些酸及其衍生物 (Shahidi & Chandrasekara,2010)。
构效关系
结构对生物活性的影响各种研究探索了羟基肉桂酸 (HCA) 的构效关系 (SAR),以产生更有效的抗氧化剂分子。这些研究表明,HCA 侧链上不饱和键的存在对其活性至关重要。芳环上的修饰,如羟基数量和位置的变化以及邻二羟基苯基基团(儿茶酚部分)的存在,显着促进了它们的抗氧化活性。这表明在药物化学中进行结构优化以开发有效的抗氧化剂来管理氧化应激相关疾病的潜力 (Razzaghi-Asl 等,2013)。
疾病预防和健康促进中的应用
对神经退行性疾病的保护作用咖啡酸和相关的苯丙酸正在研究其在大脑中的保护作用,特别是对阿尔茨海默病 (AD)。这些化合物不仅表现出整体抗氧化作用,还表现出大脑中的特异性抗炎机制,针对 β-淀粉样蛋白的形成、聚集和神经毒性的各个过程。正在探索在现有抗 AD 药物中加入咖啡酸结构部分以增强其治疗潜力 (Habtemariam,2017)。
属性
IUPAC Name |
(2S)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H,18,19)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJEIZOJZINJB-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473636 | |
| Record name | (2S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid | |
CAS RN |
162919-37-1 | |
| Record name | (2S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Q & A
Q1: What is the structural characterization of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid?
A1: (S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid, obtained through the reaction of O-benzylated L-tyrosine with sodium nitrite, presents as colorless blocks []. The molecular formula of the compound is C16H16O4. The packing of the compound is characterized by two independent hydrogen bonds formed between the hydroxyl and carboxylic acid groups, leading to an infinite ladder-like structure parallel to the b-axis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

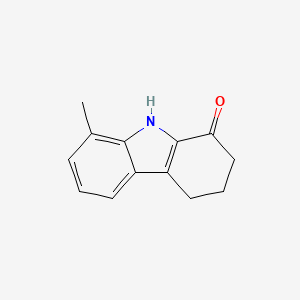
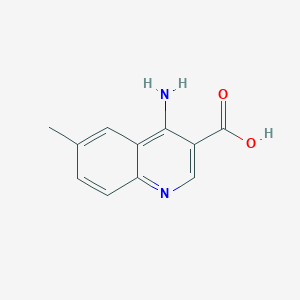
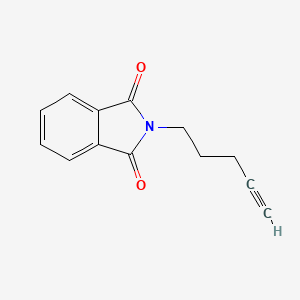

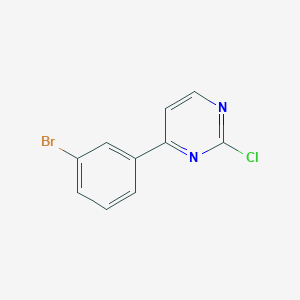
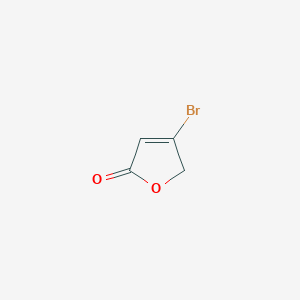

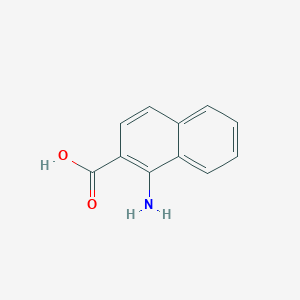
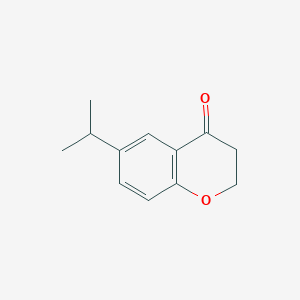

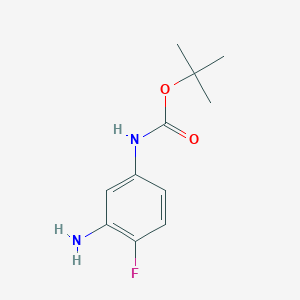
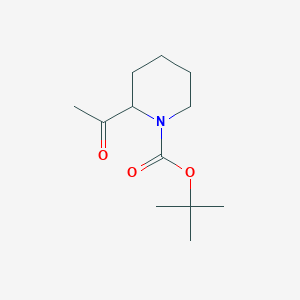
![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)
![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)